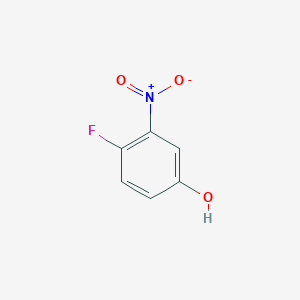

4-Fluoro-3-nitrophenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRMPTJZAJUPGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587834 | |

| Record name | 4-Fluoro-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2105-96-6 | |

| Record name | 4-Fluoro-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization

Strategic Approaches to 4-Fluoro-3-nitrophenol Synthesis

A primary and well-established route to this compound begins with its corresponding aniline (B41778) derivative, 4-fluoro-3-nitroaniline (B182485). The core of this transformation involves the conversion of the amino group (-NH₂) into a hydroxyl group (-OH). This is classically achieved through a diazotization reaction, where the primary aromatic amine reacts with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. wikipedia.org This intermediate is often unstable and is subsequently hydrolyzed, typically by heating the aqueous acidic solution, to yield the desired phenol (B47542). wikipedia.org A similar multi-step process involving diazotization and hydrolysis is noted in patents for the synthesis of the isomeric 3-fluoro-4-nitrophenol (B151681). google.comgoogle.com

Further functionalization of the 4-fluoro-3-nitroaniline precursor can be achieved through various reactions, including acetylation and cyanation.

Acetylation: The amino group of 4-fluoro-3-nitroaniline can be readily acylated. For instance, reaction with acetic anhydride (B1165640) can produce N-(4-fluoro-3-nitrophenyl)acetamide. In a typical procedure, the aniline is suspended in water and heated with acetic anhydride to drive the reaction to completion. This reaction is highly efficient, affording the acetylated product in high yields. While often used as a method to protect the amine group during other synthetic steps, it represents a key chemical modification pathway of the precursor.

Cyanation: The conversion of 4-fluoro-3-nitroaniline to a nitrile derivative, 4-fluoro-3-nitrobenzonitrile (B23716), represents another synthetic pathway. nih.govsigmaaldrich.com This transformation can be accomplished via a Sandmeyer reaction, which also proceeds through a diazonium salt intermediate formed from the aniline. wikipedia.org The diazonium salt is then reacted with a copper(I) cyanide salt to replace the diazonium group with a cyano (-CN) group.

The reaction conditions for the synthesis of the 4-fluoro-3-nitroaniline precursor are critical for achieving high yield and purity, which directly impacts the quality of the final this compound product. Research outlined in patents has demonstrated that carrying out the nitration of p-fluoroaniline under anhydrous conditions significantly improves the efficiency of the process, making it commercially viable. google.com The presence of water in the reaction mixture leads to lower yields. google.com

Temperature control is another paramount factor. Lower reaction temperatures during the addition of the nitrating agent are generally favored to control the reaction rate and minimize the formation of unwanted byproducts.

Table 1: Effect of Reaction Conditions on the Synthesis of 4-Fluoro-3-nitroaniline

| Run | Reactants | Key Conditions | Yield | Melting Point (°C) | Reference |

| 1 | p-fluoroaniline, HNO₃, H₂SO₄ | Anhydrous, 3-5°C | 73% | 95-96 | newdrugapprovals.org |

| 2 | p-fluoroaniline, HNO₃, H₂SO₄ | Anhydrous, 8-10°C | 62% | 94-96 | google.comnewdrugapprovals.org |

| 3 | p-fluoroaniline, KNO₃, H₂SO₄ | Anhydrous, 8-10°C | 75.5% | 94-95 | google.com |

As the data indicates, conducting the reaction under anhydrous conditions at controlled temperatures allows for the synthesis of high-purity 4-fluoro-3-nitroaniline in good yields. google.com Further purification can be achieved by using cold dilute hydrochloric acid to separate the desired product from other components of the crude reaction mixture. google.com

A review of the scientific literature and patent databases does not indicate the use of phosgene (B1210022) or its substitutes (e.g., triphosgene) for the direct conversion of precursors to this compound. Phosgene is a versatile reagent primarily used to produce isocyanates from anilines, polycarbonates, and acid chlorides, but its application in a direct dehydration route to synthesize this specific phenol is not documented. nih.govamericanchemistry.com

Given the lack of established phosgene-based routes for this specific synthesis, there are no reported challenges regarding yield limitations. However, any hypothetical process involving phosgene would inherently face significant challenges related to its extreme toxicity. newdrugapprovals.org Phosgene is a hazardous gas that requires specialized handling procedures and equipment to ensure safety. newdrugapprovals.org Its substitute, triphosgene, is a solid but decomposes to phosgene, requiring similar precautions. newdrugapprovals.orgnih.gov These toxicity concerns are a major barrier to its use in processes where alternative, safer reagents are available.

Nitration of Fluorophenols

The synthesis of this compound often involves the direct nitration of fluorinated phenol precursors. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the aromatic ring, namely the fluorine atom and the hydroxyl group.

The hydroxyl group is a strongly activating, ortho, para-directing group, while the fluorine atom is a deactivating (due to its electronegativity) but also an ortho, para-directing group (due to its lone pairs). When nitrating a molecule like 2-fluorophenol (B130384) to obtain this compound, the positions ortho and para to the hydroxyl group are activated. This leads to the potential formation of multiple isomers.

Direct nitration of 2-fluorophenol typically yields a mixture of 2-fluoro-4-nitrophenol (B1220534) and the undesired 2-fluoro-6-nitrophenol. The separation of these isomers presents a significant challenge, often resulting in low yields of the desired product.

To overcome the challenges of regioselectivity, alternative strategies have been developed. One such method involves a two-step process:

Nitrosation: The 2-fluorophenol is first reacted with a nitrosating agent, such as sodium nitrite in the presence of dilute hydrochloric acid, at low temperatures (e.g., 0°C). This selectively introduces a nitroso group at the position para to the hydroxyl group, forming 2-fluoro-4-nitrosophenol. This step shows high regioselectivity, with minimal formation of other isomers.

Oxidation: The resulting 2-fluoro-4-nitrosophenol is then oxidized using an oxidizing agent like dilute nitric acid to convert the nitroso group into a nitro group, yielding the final product, 2-fluoro-4-nitrophenol, with high purity and yield.

This two-step approach provides a more controlled and regioselective pathway to the desired nitrated fluorophenol.

During the direct nitration of fluorophenols, the formation of various isomers is a common issue. For instance, the nitration of 2-fluorophenol can lead to the isomers detailed in the table below.

| Starting Material | Possible Isomers | Comments |

| 2-Fluorophenol | 2-Fluoro-4-nitrophenol, 2-Fluoro-6-nitrophenol | The separation of these isomers is difficult, leading to low yields of the desired product in direct nitration approaches. |

| 4-Fluorophenol | 4-Fluoro-2-nitrophenol, this compound | The directing effects of the hydroxyl and fluoro groups influence the ratio of the formed isomers. |

The separation of these closely related isomers is often challenging due to their similar physical properties. Traditional separation techniques like fractional crystallization or chromatography can be laborious and may not provide sufficient purity. For some nitrophenol isomers, steam distillation can be an effective separation method. This technique exploits the difference in volatility between isomers that can form intramolecular hydrogen bonds (making them more volatile) and those that form intermolecular hydrogen bonds (making them less volatile).

Novel One-Pot and Metal-Free Synthetic Approaches

Recent advances in organic synthesis have led to the development of novel one-pot and metal-free methods for the preparation of highly substituted phenols, which can be applied to the synthesis of complex structures like this compound and its derivatives.

A modern approach to constructing substituted phenols involves the use of polyfunctionalized cyclohexanones as key intermediates. These cyclohexanones can be synthesized from readily available starting materials such as β-nitrostyrenes. The reaction sequence typically involves a cycloaddition reaction where the β-nitrostyrene acts as a dienophile.

The core of this synthetic strategy is the Diels-Alder reaction, a [4+2] cycloaddition, between a diene and a dienophile (the β-nitrostyrene) to form a cyclohexene (B86901) ring system. This is often followed by subsequent reactions to yield a polyfunctionalized cyclohexanone (B45756). The final and crucial step is the aromatization of the cyclohexanone ring to form the phenolic product. future4200.comrsc.orgchemistryviews.orgrsc.orgbenthamdirect.com This dehydrogenative aromatization can be achieved using various catalytic systems, including biocatalytic methods, providing a green and efficient route to phenols. future4200.comrsc.orgchemistryviews.orgrsc.orgbenthamdirect.com This method allows for the synthesis of highly substituted phenols with a high degree of regiochemical control. oregonstate.edu

Diels-Alder Reaction: A substituted diene reacts with a β-nitrostyrene to form a cyclic intermediate.

Intermediate Modification: The initial cycloadduct may undergo further transformations to yield a substituted cyclohexanone.

Aromatization: The cyclohexanone is then dehydrogenated to form the final substituted phenol.

A significant advantage of this synthetic methodology is its flexibility. By varying the substituents on both the diene and the β-nitrostyrene starting materials, a wide variety of aryl and heteroaryl groups can be introduced into the final phenol structure. oregonstate.edu This allows for the creation of a diverse library of substituted phenols with programmable substitution patterns, offering a powerful tool for medicinal and materials chemistry. oregonstate.edu For example, using a β-nitrostyrene bearing a fluoro-substituent on the phenyl ring would be a potential pathway to introduce the fluoro-nitro-phenol substitution pattern.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of this compound and its derivatives. researchgate.net This approach offers significant advantages in terms of heat and mass transfer, process control, and safety. researchgate.net The ability to precisely control reaction parameters in a continuous flow system allows for the safe handling of highly reactive intermediates and hazardous reagents. flinders.edu.aumit.edu

In another example, a continuous flow nitration process not only achieved a product yield of 94.1% but also substantially decreased phenolic impurities from 2% in the batch process to just 0.1%. researchgate.net This reduction in impurities eliminated the need for a subsequent alkaline washing step, thereby minimizing wastewater generation. researchgate.net

The integration of multiple reaction steps into a single, uninterrupted continuous flow process has been successfully applied to the synthesis of nitrophenol derivatives. A three-step continuous flow synthesis of 4-fluoro-2-methoxy-5-nitrophenol, involving esterification, nitration, and hydrolysis, has been developed. acs.org This fully continuous protocol drastically reduced the total residence time to 234 seconds and resulted in a total yield of 85.6%. acs.org

The initial esterification step, which can be problematic in batch reactors due to the formation of solid salts that can cause clogging, was managed effectively in the continuous flow setup. acs.org The subsequent nitration and hydrolysis steps were also seamlessly integrated, showcasing the potential of multi-step flow chemistry to streamline complex synthetic sequences. acs.org This approach avoids the isolation of intermediates, which is often a time-consuming and wasteful aspect of traditional synthesis. mit.edu

Yield Enhancement and Impurity Minimization Studies

Efforts to enhance the yield and minimize impurities in the synthesis of nitrophenols have been a key focus of process development. Traditional methods for producing 3-fluoro-4-nitrophenol often result in the formation of isomers, such as 3-fluoro-6-nitrophenol, which are difficult to separate due to their similar physical properties. google.com

One patented method for the production of 3-fluoro-4-nitrophenol addresses this challenge through a specific purification process. After the initial reaction, the crude product is treated with a mixture of water, ether, and methylene (B1212753) chloride to effectively remove the unwanted isomer. google.com This method has been shown to significantly improve the purity of the final product to over 99%. google.comgoogle.com The following table summarizes the results from different batches in this purification study.

Table 1: Purification of 3-Fluoro-4-nitrophenol

| Batch | Starting Material (m-fluorophenol) | Crude Product Weight | Purified Product Weight | Yield | Purity |

|---|---|---|---|---|---|

| 1 | 11.2 kg | 11.8 kg | 5.98 kg | 38.09% | 98.6% |

| 2 | 11.2 kg | 12.1 kg | 6.31 kg | - | - |

| 3 | 11.2 kg | 13.8 kg | 7.14 kg | 40.19% | 99.3% |

This table presents data from a patented production method for 3-fluoro-4-nitrophenol, demonstrating the effectiveness of the purification process in achieving high purity levels. google.com

Development of High-Purity Synthesis Routes

The demand for high-purity this compound, particularly for pharmaceutical applications, has driven the development of specialized synthesis routes. Commercially available this compound typically has a purity of 97% or higher. sigmaaldrich.com Achieving purities of 99% and above often requires specific synthetic and purification strategies. sigmaaldrich.comguidechem.com

The synthesis of 3-fluoro-4-nitrophenol, an isomer of the target compound, has also been a subject of study, with applications in the solid-phase synthesis of other complex molecules like benzimidazoles and quinoxalin-2-ones. sigmaaldrich.com The methods developed for these related compounds, particularly those focusing on the separation of isomers, can provide valuable insights for producing high-purity this compound.

Reactivity and Reaction Mechanism Investigations

Influence of Substituent Electronic Effects on Reactivity

The reactivity of the 4-fluoro-3-nitrophenol molecule is significantly governed by the electronic effects of its substituents. The cumulative influence of the electron-withdrawing nitro group and the electronegative fluorine atom shapes the electron distribution within the aromatic ring, thereby affecting its susceptibility to chemical attack.

Electron-Withdrawing Effects of the Nitro Group

The nitro group (NO₂) is a potent electron-withdrawing group due to both inductive and resonance effects. wikipedia.org This strong electron-withdrawing nature significantly deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. masterorganicchemistry.com The nitro group's ability to delocalize negative charge through resonance is particularly important in stabilizing the intermediate formed during nucleophilic attack, known as a Meisenheimer complex. libretexts.org This stabilization lowers the activation energy of the reaction, making the molecule more susceptible to nucleophilic substitution. libretexts.org The electron-withdrawing properties of the nitro group also contribute to the increased acidity of the phenolic hydroxyl group compared to unsubstituted phenol (B47542).

Impact of Fluorine Substitution on Molecular Reactivity

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect), further decreasing the electron density of the aromatic ring. semanticscholar.orgresearchgate.net This inductive effect complements the action of the nitro group, enhancing the ring's electrophilicity and its susceptibility to nucleophilic attack. While halogens typically have a deactivating but ortho-para directing effect in electrophilic aromatic substitution due to a combination of inductive withdrawal and resonance donation, in the context of nucleophilic aromatic substitution, fluorine's strong inductive effect is the dominant factor. libretexts.org The presence of fluorine can dramatically influence the chemical outcome of reactions compared to their non-fluorinated counterparts. semanticscholar.orgresearchgate.net

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the aromatic ring in this compound makes it a prime substrate for nucleophilic aromatic substitution (SNAᵣ) reactions. masterorganicchemistry.com This class of reactions involves the replacement of a leaving group on the aromatic ring by a nucleophile. libretexts.org

Substitution at the Fluorine Site

The fluorine atom in this compound is the primary site for nucleophilic attack. guidechem.com In SNAᵣ reactions, the rate of displacement of halogens often follows the order F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the mechanism. The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer intermediate, and the high electronegativity of fluorine strongly stabilizes this intermediate, thereby accelerating the reaction. masterorganicchemistry.com

Reactions with Various Nucleophiles

This compound readily reacts with a variety of nucleophiles, leading to the substitution of the fluorine atom. These reactions are often carried out under basic conditions to deprotonate the nucleophile, increasing its reactivity. Common nucleophiles that have been shown to displace the fluorine atom include:

Amines: Reaction with amines, such as morpholine, leads to the formation of the corresponding N-substituted 3-nitrophenols. ichrom.com

Thiols: Thiols can also act as nucleophiles, yielding thioether derivatives.

Alkoxides: Alkoxides react to form ether derivatives. For example, reaction with the appropriate alkoxide can yield compounds like 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. mdpi.com

The general mechanism for these reactions involves the attack of the nucleophile on the carbon atom bearing the fluorine, followed by the departure of the fluoride (B91410) ion. libretexts.org

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group (-NH₂). This transformation is a common and important reaction in organic synthesis, as it converts an electron-withdrawing group into an electron-donating group, fundamentally altering the reactivity of the aromatic ring.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide is a widely used method. wikipedia.org Other reducing systems include metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), and sodium hydrosulfite. wikipedia.orgscispace.com The choice of reducing agent can sometimes allow for selective reduction of the nitro group in the presence of other reducible functional groups. scispace.com The product of this reduction is 3-fluoro-4-aminophenol.

Below is an interactive data table summarizing the reactivity of this compound:

| Reaction Type | Reagent(s) | Product(s) | Key Observations |

| Nucleophilic Aromatic Substitution | Amines (e.g., morpholine) | N-substituted 3-nitrophenols | Fluorine atom is displaced. ichrom.com |

| Nucleophilic Aromatic Substitution | Thiols | Thioether derivatives | Fluorine atom is displaced. |

| Nucleophilic Aromatic Substitution | Alkoxides | Ether derivatives | Fluorine atom is displaced. mdpi.com |

| Reduction | H₂/Pd/C or Sn/HCl | 3-Fluoro-4-aminophenol | Nitro group is reduced to an amino group. wikipedia.orgscispace.com |

Conversion to Amino Groups

The reduction of the nitro group in nitrophenols to an amino group is a well-established and significant transformation, often utilized in industrial and laboratory synthesis. For instance, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a model reaction for evaluating the catalytic activity of various metal nanoparticles. researchgate.net This process is typically carried out using a reducing agent like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. researchgate.net The general mechanism involves the adsorption of nitrophenolate ions onto the catalyst surface, where electron transfer from the catalyst facilitates the reduction of the nitro group to an amino group, ultimately yielding the corresponding aminophenol. researchgate.net

While direct studies on this compound are not extensively detailed in the provided results, the principles from the reduction of similar compounds like 4-nitrophenol are applicable. The presence of the fluorine atom and the meta-positioning of the nitro group in this compound will influence the electronic properties of the aromatic ring and, consequently, the rate and efficiency of the reduction. The catalytic reduction of nitroarenes is a key step in the synthesis of many organic compounds, including pharmaceuticals and dyes. mdpi.com

Formation of Reactive Intermediates

The reactions of this compound can proceed through various reactive intermediates, depending on the reaction conditions. In electrophilic aromatic substitution reactions, the attack of an electrophile on the aromatic ring leads to the formation of a carbocation intermediate, also known as an arenium ion or sigma complex. masterorganicchemistry.com The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.

In the context of nucleophilic aromatic substitution, particularly relevant for activated rings like those in nitrophenols, the reaction can proceed through a Meisenheimer complex. This intermediate is formed when a nucleophile attacks the electron-deficient aromatic ring. The negative charge is delocalized by the electron-withdrawing nitro group.

During hydrolysis reactions, especially under basic conditions, the formation of a phenolate (B1203915) anion is a crucial reactive intermediate. chemrxiv.org The subsequent steps of the reaction, whether it's a nucleophilic attack or another transformation, are influenced by the presence and stability of this phenolate. In some cases, such as the hydrolysis of certain glycosides, short-lived oxocarbenium ion intermediates have been proposed. chemrxiv.org

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The process occurs in two main steps: the attack of the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the deprotonation to restore the aromaticity of the ring. masterorganicchemistry.com

For a substituted benzene (B151609) ring like this compound, the existing substituents significantly influence the rate and orientation of further electrophilic attack. The hydroxyl group (-OH) is a strongly activating and ortho-, para-directing group. Conversely, the nitro group (-NO2) is a strongly deactivating and meta-directing group. The fluorine atom (-F) is a deactivating but ortho-, para-directing group. The interplay of these groups on the benzene ring of this compound will dictate the position of any incoming electrophile. Given the strong directing effects of the hydroxyl and nitro groups, predicting the outcome of an EAS reaction on this molecule requires careful consideration of their combined influence.

Hydrolysis Reactions and Associated Kinetics

The study of hydrolysis reactions provides valuable insights into the stability and reactivity of chemical compounds. For substituted phenols like this compound, hydrolysis can be influenced by factors such as pH, temperature, and the electronic nature of the substituents.

Enzymatic Hydrolysis Rates

While specific data on the enzymatic hydrolysis of this compound was not found in the search results, studies on similar compounds like 2-fluoro-4-nitrophenol (B1220534) and 3-fluoro-4-nitrophenol (B151681) in the presence of enzymes such as β-arylsulfotransferase IV offer relevant insights. nih.gov The rate of enzymatic reactions is often dependent on the pH of the medium and the ionization state of the substrate. For instance, the βnuc value, which measures the sensitivity of the reaction rate to the nucleophilicity of the substrate, was calculated for the neutral phenol forms of these compounds. nih.gov This suggests that the protonation state of the phenolic hydroxyl group plays a critical role in the enzymatic process. nih.gov

Influence of Electronic Effects on Hydrolysis

The electronic properties of substituents on the aromatic ring significantly impact the rate of hydrolysis. Electron-withdrawing groups, like the nitro and fluoro substituents in this compound, can influence the acidity of the phenolic proton and the susceptibility of the aromatic ring to nucleophilic attack. The Hammett equation is a tool used to quantify the effect of substituents on reaction rates. wikipedia.org The sign and magnitude of the reaction constant (ρ) in a Hammett plot can provide information about the reaction mechanism. wikipedia.org For instance, a positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which stabilize a negative charge that develops in the transition state. wikipedia.org In the hydrolysis of p-nitrophenyl esters, the electronic effects of substituents have been shown to alter the rate-determining step of the reaction. wikipedia.org

Hydrolysis under Basic Conditions

Under basic conditions, the phenolic proton of this compound is readily abstracted to form a phenolate anion. This deprotonation is the initial step in many hydrolysis reactions in alkaline media. chemrxiv.org The subsequent reaction pathway can vary. For example, in the hydrolysis of 4-nitrophenyl β-D-glucopyranoside under mildly basic conditions, a bimolecular nucleophilic substitution mechanism is observed. chemrxiv.org At higher pH, a neighboring group participation mechanism involving the formation of a 1,2-anhydro sugar intermediate becomes dominant. chemrxiv.org While these examples are for a glycoside, the principles of how basic conditions facilitate different reaction pathways are broadly applicable to the hydrolysis of other substituted nitrophenols. The presence of the electron-withdrawing nitro and fluoro groups in this compound would make the aromatic ring more susceptible to nucleophilic attack, a key step in some basic hydrolysis mechanisms.

Sulfonation and Sulfuryl Transfer Mechanisms

The introduction of a sulfonate group into the molecular structure of this compound is a key transformation, and understanding the mechanisms behind this reaction is crucial for controlling the synthesis of its sulfonated derivatives. This section explores both enzymatic and physical organic approaches to elucidating the sulfuryl transfer mechanisms involving this compound and related phenols.

Enzymatic Sulfonation Catalysis (e.g., β-arylsulfotransferase IV)

The enzymatic sulfonation of phenolic compounds is a critical metabolic pathway and a valuable tool in biotransformation. β-Arylsulfotransferase IV (β-AST-IV) is a key enzyme that catalyzes the transfer of a sulfuryl group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a phenolic acceptor. pnas.orgnih.gov While direct studies on this compound are not extensively documented in publicly available research, the mechanism of β-AST-IV has been investigated using a variety of substituted phenols, including fluorinated nitrophenols, which provides a strong basis for understanding its potential sulfonation. pnas.orgnih.gov

The catalytic cycle of β-AST-IV is proposed to follow a random, rapidly equilibrating bi-bi mechanism. pnas.org This means that either the PAPS donor or the phenolic acceptor can bind to the enzyme first, followed by the binding of the second substrate to form a ternary complex. The transfer of the sulfuryl group then occurs within this enzyme-substrate complex, leading to the formation of the sulfonated phenol and 3'-phosphoadenosine-5'-phosphate (PAP). pnas.org

Kinetic studies with related compounds such as 2-fluoro-4-nitrophenol and 3-fluoro-4-nitrophenol have been instrumental in probing the active site and the transition state of the reaction. pnas.orgnih.gov The pH-rate profiles for these fluorinated nitrophenols indicate the involvement of an active-site residue with a pKa that influences the catalytic efficiency. nih.gov It is suggested that a histidine residue in the active site may act as a general base, deprotonating the phenolic hydroxyl group to facilitate its nucleophilic attack on the sulfuryl group of PAPS. pnas.org

The reaction is believed to proceed via an in-line attack of the phenolate ion on the sulfuryl group. pnas.org The presence and position of electron-withdrawing groups, such as the nitro and fluoro substituents on this compound, are expected to significantly influence the pKa of the phenolic hydroxyl group and its nucleophilicity, thereby affecting the rate of enzymatic sulfonation.

Linear Free-Energy Analysis of Reaction Mechanisms

Linear free-energy relationships (LFERs), such as the Brønsted and Hammett equations, are powerful tools for investigating reaction mechanisms by correlating reaction rates or equilibrium constants with the electronic properties of substituents. viu.cayoutube.com Such analyses have been applied to the sulfuryl transfer reactions catalyzed by β-arylsulfotransferase IV to elucidate the nature of the transition state. pnas.org

A key study on β-AST-IV with a series of substituted phenols revealed a Brønsted coefficient (βnuc) of +0.33 for the forward reaction (sulfuryl transfer to the phenol). pnas.org The Brønsted plot correlates the logarithm of the rate constant with the pKa of the nucleophile (the phenol). A positive βnuc value indicates that as the phenol becomes more acidic (lower pKa), its conjugate base becomes a better nucleophile, leading to a faster reaction rate. This supports the idea that the deprotonated phenolate is the active nucleophile in the enzymatic reaction. pnas.org

For the reverse reaction, the Brønsted coefficient for the leaving group (βlg) was determined to be -0.45. pnas.org This negative value signifies that a better leaving group (a more stable phenolate, corresponding to a more acidic phenol) leads to a faster reverse reaction.

These Brønsted coefficients can be used to calculate the Leffler parameter (α), which describes the degree of bond formation or cleavage in the transition state. For the forward reaction, α was calculated to be 0.19, and for the reverse reaction, it was 0.61. pnas.org These values suggest an asymmetric transition state. The small α for the forward reaction indicates that there is little bond formation between the phenolic oxygen and the sulfuryl group in the transition state. Conversely, the larger α for the reverse reaction suggests significant bond cleavage between the sulfuryl group and the leaving phenol in the transition state.

This data strongly supports a dissociative or "sulfotrioxide-like" transition state for the sulfuryl transfer reaction catalyzed by β-AST-IV. pnas.orgnih.gov In this mechanism, the bond to the leaving group is substantially broken before the bond to the incoming nucleophile is significantly formed, proceeding through a transition state with significant sulfotrioxide (SO3) character.

Furthermore, Hammett analysis, which correlates reaction rates with substituent constants (σ), has been applied to phenol sulfotransferases. For aryl sulfotransferase, a negative reaction constant (ρ) of -0.25 was obtained when correlating the maximal velocity with Hammett σp- constants. uiowa.edu This negative ρ value indicates that electron-donating groups on the phenol accelerate the reaction, while electron-withdrawing groups, such as the nitro and fluoro groups in this compound, would be expected to decrease the maximal velocity of sulfation. This is consistent with a mechanism where the buildup of positive charge on the sulfur atom is not a dominant feature of the transition state, further supporting a dissociative mechanism.

Interactive Data Table: Brønsted and Leffler Parameters for β-AST-IV Catalyzed Sulfuryl Transfer pnas.org

| Parameter | Value | Interpretation |

| βnuc (forward) | +0.33 | Indicates increasing reaction rate with increasing nucleophilicity of the phenolate. |

| βlg (reverse) | -0.45 | Indicates increasing reaction rate with better leaving group ability. |

| α (forward) | 0.19 | Suggests little bond formation in the transition state. |

| α (reverse) | 0.61 | Suggests significant bond cleavage in the transition state. |

Advanced Spectroscopic Characterization and Structural Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The nitro (-NO₂) group has two characteristic and strong stretching vibrations. chemscene.com For aromatic nitro compounds, the asymmetric stretching vibration typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibration is found between 1360-1290 cm⁻¹. nih.gov These two intense bands in the IR spectrum of 4-Fluoro-3-nitrophenol would be a clear indication of the presence of the nitro group. chemscene.com

It is important to clarify that this compound, being a phenol (B47542), does not possess a carbonyl (C=O) group. Instead, its IR spectrum is characterized by the vibrations of the hydroxyl (-OH) group and the carbon-fluorine (C-F) bond, in addition to the nitro group and aromatic ring vibrations.

The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the phenol is expected to be observed in the range of 1260-1180 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption in the 1250-1020 cm⁻¹ region. Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. chemicalbook.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenol (-OH) | O-H Stretch | 3200-3600 | Broad, Strong |

| Aromatic | C-H Stretch | 3000-3100 | Medium to Weak |

| Nitro (-NO₂) | Asymmetric Stretch | 1550-1475 | Strong |

| Aromatic | C=C Stretch | 1450-1600 | Medium |

| Nitro (-NO₂) | Symmetric Stretch | 1360-1290 | Strong |

| Phenol (C-O) / Fluoroalkane (C-F) | C-O / C-F Stretch | 1020-1260 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, which has a molecular formula of C₆H₄FNO₃, the molecular weight is approximately 157.10 g/mol . chemscene.combiosynth.comnih.gov In an electron ionization (EI) mass spectrum, the molecule is ionized to form a radical cation, known as the molecular ion [M]+•. This molecular ion for this compound would be detected at a mass-to-charge ratio (m/z) of approximately 157.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these daughter ions provides a fingerprint of the molecule's structure. While the specific mass spectrum for this compound is not detailed in the provided results, the fragmentation of nitrophenols generally follows predictable pathways. libretexts.org Common fragmentation patterns for nitrophenols include the loss of the nitro group (NO₂) and nitric oxide (NO). libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Description | Predicted m/z |

| [C₆H₄FNO₃]+• | Molecular Ion | 157 |

| [C₆H₄FO₂]+ | Loss of NO | 127 |

| [C₆H₄FO]+• | Loss of NO₂ | 111 |

This table is based on general fragmentation patterns of nitrophenols and the specific molecular weight of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Phenolic compounds, particularly nitrophenols, exhibit characteristic UV-Vis spectra that are sensitive to the pH of the solution. researchgate.net

In the case of 4-nitrophenol (B140041), a related compound, the UV-Vis spectrum shows a significant shift in the maximum absorption wavelength (λmax) depending on the protonation state of the hydroxyl group. researchgate.net In acidic or neutral solutions, 4-nitrophenol exists in its protonated form and typically shows an absorption maximum around 317-320 nm. researchgate.net Upon addition of a base, the hydroxyl group is deprotonated to form the 4-nitrophenolate (B89219) ion, resulting in a bathochromic (red) shift of the absorption maximum to around 400 nm. researchgate.net This is due to the increased conjugation and delocalization of the π-electrons in the phenolate (B1203915) anion.

It is expected that this compound would display similar pH-dependent behavior. The presence of the electron-withdrawing fluorine and nitro groups influences the electronic distribution in the aromatic ring and thus the energy of the electronic transitions.

Table 2: Expected UV-Vis Absorption Data for this compound

| Form | Solvent Condition | Expected λmax (nm) | Chromophore |

| Protonated | Acidic / Neutral | ~320 | Fluoronitrophenyl ring |

| Deprotonated (Phenolate) | Basic | ~400 | Fluoronitrophenolate ion |

This table is based on the known spectroscopic behavior of the parent compound 4-nitrophenol. researchgate.net

X-ray Diffraction Studies for Crystal Structure Elucidation

Table 3: Definition of Unit Cell Parameters

| Parameter | Definition |

| a, b, c | The lengths of the unit cell edges. |

| α, β, γ | The angles between the unit cell axes (α is the angle between b and c, etc.). |

| Space Group | A mathematical description of the symmetry of the crystal structure. |

The crystal structure elucidated by XRD reveals the nature and geometry of intermolecular interactions that hold the molecules together in the solid state. For this compound, several key interactions are expected.

Hydrogen Bonding: The most significant intermolecular force would likely be hydrogen bonding. The hydroxyl group (-OH) is a strong hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are effective hydrogen bond acceptors. This would lead to the formation of strong O-H···O intermolecular hydrogen bonds, which is a known interaction in the related compound 3-fluoro-4-nitrophenol (B151681). researchgate.net These interactions can link molecules into chains, sheets, or more complex three-dimensional networks.

π-π Stacking: The aromatic rings of this compound molecules can interact through π-π stacking. This occurs when the electron-rich π systems of adjacent rings align, contributing to the stability of the crystal packing.

Other Weak Interactions: Additional weak interactions, such as C-H···O and C-H···F hydrogen bonds, may also be present, further stabilizing the crystal structure. ucla.eduresearchgate.net The fluorine atom, while a weak hydrogen bond acceptor, can participate in these types of interactions.

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ccspublishing.org.cn It is frequently employed to predict a wide range of properties for nitrophenol and fluorophenol derivatives. longdom.org DFT methods, such as B3LYP, are often utilized for their balance of accuracy and computational efficiency in calculating molecular geometry and vibrational frequencies. longdom.orgresearchgate.net

Structural Characterization and Geometry Optimization

Table 1: Representative Optimized Structural Parameters of Related Phenolic Compounds using DFT Note: This table presents data for structurally similar compounds to provide context for the expected geometry of 4-Fluoro-3-nitrophenol.

| Compound | Parameter | Bond | Calculated Value (Å) | Method/Basis Set |

|---|---|---|---|---|

| m-Fluorophenol | Bond Length | C-F | 1.3516 | DFT/B3LYP/6-31+G(d,p) smf.mx |

| 4-Nitrophenol (B140041) | Bond Length | C-N | - | - |

| 4-Nitrophenol | Bond Length | C-O | - | - |

| 4-Nitrophenol | Bond Length | O-H | - | - |

| m-Fluorophenol | Bond Angle | C-C-F | - | - |

Electronic Properties Analysis (e.g., HOMO, LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity and interactions. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. semanticscholar.orgijcce.ac.ir A smaller gap generally suggests higher reactivity. semanticscholar.org

The Molecular Electrostatic Potential (MEP) map is another key property derived from DFT calculations. It illustrates the charge distribution around the molecule, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). longdom.orgijcce.ac.ir For substituted phenols, the MEP map reveals the influence of electron-withdrawing groups like nitro (-NO₂) and fluorine (-F), with negative potential typically localized around the electronegative oxygen and fluorine atoms. ijcce.ac.ir

Table 2: Calculated Electronic Properties of Related Phenolic Compounds Note: This table includes data for analogous compounds to illustrate the typical electronic characteristics.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Method/Basis Set |

|---|---|---|---|---|

| o-Nitrophenol | - | - | - | B3LYP/6-31G* |

| m-Fluorophenol | - | - | - | B3LYP/6-31G* |

Nonlinear Optical (NLO) Properties Prediction

Organic molecules with significant charge transfer characteristics, like nitrophenols, are of great interest for their nonlinear optical (NLO) properties, which are essential for applications in optoelectronics and photonics. longdom.org DFT calculations are a powerful tool for predicting NLO behavior by determining the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). longdom.orgresearchgate.net A large hyperpolarizability value is a key indicator of a material's potential for NLO applications. researchgate.netacs.org The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, fluoro) groups can lead to significant intramolecular charge transfer, enhancing these NLO properties. mdpi.com Theoretical calculations for similar systems have shown that the predicted NLO properties can be much greater than those of standard reference materials like urea. mdpi.com

Table 3: Predicted NLO Properties of a Related Compound Note: Data for a related molecule is provided for context.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α₀) (a.u.) | First Hyperpolarizability (β_tot) (a.u.) | Method |

|---|

Vibrational Frequency Analysis (IR and Raman Spectra Simulation)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its chemical bonds. DFT calculations can simulate these spectra by computing the vibrational frequencies and their corresponding intensities. longdom.orgacs.org These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental data. longdom.orgesisresearch.org For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, C-F stretching, and various bending and stretching modes of the aromatic ring. esisresearch.orgresearchgate.net For instance, in nitro compounds, asymmetric and symmetric NO₂ stretching vibrations are typically strong and appear in distinct regions of the spectrum. esisresearch.org

Table 4: Key Vibrational Frequencies for Functional Groups in Related Molecules Note: This table shows typical frequency ranges for the functional groups present in this compound, based on data from similar compounds.

| Compound | Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Method |

|---|---|---|---|---|

| 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide | -NO₂ | Asymmetric Stretch | 1564 | DFT esisresearch.org |

| 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide | -NO₂ | Symmetric Stretch | 1345 | DFT esisresearch.org |

| 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide | -C-F | Stretch | 1231 | DFT researchgate.net |

Molecular Modeling and Simulation Studies

Beyond static DFT calculations, molecular modeling encompasses a broader range of simulation techniques to study dynamic processes and interactions between molecules.

Enzyme-Substrate Interaction Modeling

Understanding how small molecules like this compound interact with biological macromolecules is crucial for fields such as drug design and toxicology. Molecular modeling techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are used to predict and analyze these interactions. nih.gov

Specifically, fluorinated nitrophenols are used as substrates to probe the mechanisms of sulfotransferase (SULT) enzymes, which play a key role in detoxification and hormone regulation by catalyzing the transfer of a sulfuryl group. researchgate.netpnas.orgoup.com The varying electronic properties of different fluoronitrophenol isomers, influenced by the position of the electron-withdrawing fluorine and nitro groups, affect their pKa and how they bind within the enzyme's active site. researchgate.net By studying the kinetics of sulfation for a series of these compounds, including isomers like 2-fluoro-4-nitrophenol (B1220534) and 3-fluoro-4-nitrophenol (B151681), researchers can construct linear free-energy relationships to elucidate the enzymatic transition state. pnas.org Such studies are fundamental to understanding enzyme specificity and designing potent and selective inhibitors. pnas.org

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

4.2.2. Prediction of Reactivity Based on Electronic Effects 4.3. Quantum Chemical Analysis of Molecular Properties

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Applications in Chemical Research and Development

Intermediate in Organic Synthesis

The strategic placement of the activating nitro group and the displaceable fluorine atom makes 4-fluoro-3-nitrophenol and its isomer, 3-fluoro-4-nitrophenol (B151681), highly useful intermediates in organic synthesis. They serve as foundational materials for creating pharmaceuticals, agrochemicals, and other specialized organic compounds. sigmaaldrich.combiosynth.com

As a versatile building block, this compound provides a scaffold for constructing intricate molecular architectures. The presence of the nitro and fluoro groups activates the benzene (B151609) ring for nucleophilic aromatic substitution, allowing for the introduction of various other functionalities. A derivative, 4-fluoro-3-nitrobenzoic acid, serves as a precursor for synthesizing benzimidazoles and benzoselenazoles, which are important structures in many pharmaceutical compounds. google.com Similarly, the isomer 3-fluoro-4-nitrophenol is a key intermediate in the synthesis of new fluorine-containing antibiotics and is used to produce certain drugs by leveraging the reactivity of its functional groups. sigmaaldrich.com For instance, it is a known precursor in the synthesis of the anti-cancer drug Regorafenib. researchgate.net

The functional groups of this compound allow for its conversion into a variety of derivatives. The phenolic hydroxyl group can be readily converted into an ether, while the fluorine atom can be substituted, and the nitro group can be reduced to an amine, opening up numerous synthetic pathways.

Research has demonstrated the preparation of derivatives such as nitriles and benzoates. For example, 4-fluoro-3-nitrobenzonitrile (B23716) can be prepared from the corresponding chloro-compound, showcasing a pathway for nitrile derivatives. google.com The synthesis of ethyl 4-fluoro-3-nitrobenzoate has also been documented in crystallographic studies, confirming the creation of benzoate (B1203000) esters from this scaffold. google.com The reaction of the isomeric 3-fluoro-4-nitrophenol with iodomethane (B122720) yields 3-fluoro-4-nitro-anisole, illustrating a straightforward etherification reaction. biosynth.com These derivatives serve as further intermediates in the production of APIs (Active Pharmaceutical Ingredients) and other fine chemicals. nih.gov

Table 1: Examples of Molecules Synthesized from this compound and its Isomer

| Precursor | Synthesized Molecule/Derivative | Application Area |

| 3-Fluoro-4-nitrophenol | 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Antitubercular Agents |

| 4-Fluoro-3-nitrobenzoic acid | Benzimidazoles, Benzoselenazoles | Pharmaceuticals google.com |

| 3-Fluoro-4-nitrophenol | 3-Fluoro-4-nitro-anisole | Chemical Synthesis biosynth.com |

| 4-Chloro-3-nitrobenzonitrile | 4-Fluoro-3-nitrobenzonitrile | Chemical Synthesis google.com |

| This compound | Ethyl 4-fluoro-3-nitro-benzoate | Chemical Synthesis google.com |

| 4-Fluoro-3-nitroaniline (B182485)** | Nitro-p-phenylenediamines | Hair Dyes chemscene.com |

| Demonstrates a synthetic route to the nitrile derivative, related to the phenol (B47542) precursor. | ||

| **Derivative of this compound. |

Development of Dyes and Pigments

Nitrophenols and their derivatives are foundational components in the dye industry. This compound serves as a valuable precursor in the synthesis of various colorants, including those used in consumer products and specialized technical applications. biosynth.comchemscene.com

Azo dyes, which constitute the largest class of synthetic colorants, are produced through a two-step process: the diazotization of a primary aromatic amine followed by its coupling with an electron-rich molecule, such as a phenol. unb.ca The nitro group of this compound can be reduced to form 4-fluoro-3-amino-phenol, or its derivative 4-fluoro-3-nitroaniline can be used directly. chemscene.com These aromatic amines can be diazotized and coupled with phenolic compounds, or conversely, the this compound itself can act as the coupling component for a diazonium salt. A notable application is the use of 4-fluoro-3-nitroaniline, derived from its phenol counterpart, as a precursor in the synthesis of nitro-p-phenylenediamines, which are widely used as hair dyes. chemscene.comnih.gov

The development of fluorescent probes for biological imaging is a sophisticated area of research. Many such probes, or sensors, operate on an "off-on" mechanism, where the fluorescence is quenched until a specific reaction occurs. Nitrophenol derivatives are effective building blocks for these sensors. nih.gov The synthesis of pH-sensitive dyes often involves incorporating a phenolic group into a fluorophore structure. researchgate.net The fluorescence of these dyes can be turned on or off by changes in pH that lead to the protonation or deprotonation of the phenol. researchgate.net

Fluorescent probes based on nucleophilic aromatic substitution (SNAr) reactions utilize an electrophilic aromatic compound that quenches a fluorophore's signal until it is displaced by an analyte. nih.gov The electron-withdrawing properties of the nitro group and the excellent leaving group ability of the fluorine atom make this compound a suitable electrophilic precursor for creating such "off-on" fluorescent sensors for various biological applications. biosynth.comnih.gov

Materials Science Applications

In materials science, this compound and its isomers are recognized as important intermediates for creating advanced materials with specific properties. Their utility extends to the development of liquid crystals and polymers. Research has shown that 3-fluoro-4-nitrophenol is a key intermediate in synthesizing new liquid crystal materials, with market demand for this application growing annually. google.comgoogle.com

Furthermore, derivatives like 4-fluoro-3-nitrobenzoic acid are used to construct block co-polymers, which can self-assemble into structures known as polymersomes. google.com These applications leverage the compound's reactive handles to build larger, functional material systems with tailored optical or electronic properties.

Development of Novel Materials with Specific Optical/Electrical Properties

The development of new materials with tailored optical and electrical properties is a significant field of research. Organic molecules with specific electronic characteristics are at the forefront of this area, particularly for applications in nonlinear optics.

Nonlinear Optical Materials (e.g., Nitrophenol Family Crystals)

The nitrophenol family of compounds is well-regarded for its significant nonlinear optical (NLO) properties. researchgate.netresearchgate.net These properties arise from the molecular structure, which typically includes an electron-donating group (like the hydroxyl group, -OH) and an electron-accepting group (the nitro group, -NO₂) connected by a π-conjugated system (the benzene ring). This arrangement creates a large molecular dipole moment and high hyperpolarizability (β), which are prerequisites for second and third-order nonlinear optical effects. researchgate.net

Organic NLO materials are crucial for high-speed information processing, offering the potential for enhanced speed and bandwidth. rsc.org Crystals from the nitrophenol family are investigated for applications such as frequency doubling (second-harmonic generation) and optical signal processing. researchgate.netlaser-crylink.com For instance, 4-nitrophenol (B140041), a close analog of this compound, has been extensively studied. It is known to form crystals suitable for third-harmonic generation. researchgate.net The presence of strong phenolic hydrogen bonds can help promote the formation of stable crystalline salts. researchgate.net The addition of a fluorine atom in this compound further modifies the electronic properties and crystal packing, offering a way to engineer the material's specific NLO response.

Below is a table detailing the measured nonlinear optical properties of a representative compound from the nitrophenol family.

| Compound | Property | Value | Application |

| 4-Nitrophenol (4-NP) | Nonlinear absorption coefficient (β) | 5.03859 x 10⁻⁶ cm/W | Third Harmonic Generation |

| Nonlinear refractive index (n₂) | 1.45967 x 10⁻¹¹ cm²/W | Optical Limiting | |

| UV-Vis Cutoff Wavelength | 403-451 nm researchgate.net | NLO Devices researchgate.net | |

| Thermal Stability | Stable up to 115-120 °C researchgate.netresearchgate.net | Device Fabrication |

This interactive table is based on research findings for 4-Nitrophenol, a representative member of the nitrophenol crystal family. researchgate.netresearchgate.net

Reagent in Analytical Chemistry

In analytical chemistry, certain compounds serve as standards or model reactants to probe the efficiency and kinetics of chemical reactions. Nitrophenols are frequently used in this capacity, especially in the field of catalysis.

The catalytic reduction of 4-nitrophenol is widely adopted as a benchmark reaction to evaluate the performance of novel catalysts, particularly metallic nanoparticles. mdpi.commdpi.comresearchgate.net This reaction is easily monitored using UV-Vis spectrophotometry. In an aqueous solution and in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄), 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a distinct absorption peak at approximately 400 nm, giving the solution a characteristic yellow color. mdpi.comijsr.net

Upon the addition of an effective catalyst, the nitro group is reduced to an amino group, forming 4-aminophenol (B1666318). This conversion leads to a decrease in the intensity of the 400 nm peak and the eventual disappearance of the yellow color. ijsr.net By monitoring the rate of this change in absorbance over time, researchers can precisely determine the reaction kinetics and quantify the catalytic activity of the material being tested. mdpi.comresearchgate.net This method provides a reliable and straightforward way to compare the efficiency of different catalysts. Given its structural similarity, this compound can, in principle, be used in a similar manner to probe catalytic systems.

Catalysis Research

The reactivity of the nitrophenyl group makes it a key target in catalysis research. While various transformations are possible, the reduction of the nitro group is the most studied and significant catalytic application for this class of compounds.

While the prompt specifies the oxidation of nitrophenyl groups, the overwhelming focus of catalysis research on nitrophenols concerns the reduction of the nitro group. The nitro group is already in a high oxidation state, and its electron-withdrawing nature makes further oxidation energetically unfavorable.

Conversely, the catalytic reduction of the nitro group in compounds like nitrophenols to an amino group (-NH₂) is a reaction of great industrial and environmental importance. rsc.org This transformation converts toxic nitrophenol pollutants into valuable aminophenols, which are important intermediates in the synthesis of pharmaceuticals, dyes, and imaging agents. mdpi.comrsc.org A wide array of nanocatalysts have been developed for this purpose, often based on noble metals such as gold (Au), platinum (Pt), and silver (Ag), as well as transition metals, supported on materials like iron oxides or polymers. ijsr.netrsc.org The efficiency, stability, and recyclability of these catalysts are active areas of investigation, with the reduction of nitrophenol serving as a model reaction to assess their performance. mdpi.comrsc.org

2 Hydrogenation Reactions

The catalytic hydrogenation of this compound is a significant chemical transformation, primarily utilized for the synthesis of 3-amino-4-fluorophenol. This reduction of the nitro group to an amino group is a critical step in creating versatile chemical intermediates. These resulting aminophenols are valuable in the development of more complex molecules in various fields of chemical research.

Catalytic hydrogenation is a preferred method for this conversion, often employing noble metal catalysts such as palladium on a carbon support (Pd/C). The reaction typically proceeds under a hydrogen atmosphere, with the catalyst facilitating the addition of hydrogen across the nitro group.

While specific studies detailing the hydrogenation of this compound are not extensively documented in readily available literature, extensive research has been conducted on its isomer, 3-fluoro-4-nitrophenol. The findings from these studies provide a clear and relevant example of the reaction conditions and outcomes for this class of compounds. For instance, the reduction of 3-fluoro-4-nitrophenol to 4-amino-3-fluorophenol (B140874) has been achieved with high efficiency. In one documented procedure, the reaction was carried out at room temperature using a 10% palladium on carbon catalyst in a mixed solvent system of ethanol (B145695) and tetrahydrofuran, resulting in a quantitative yield of the desired aminophenol product after 4.5 hours. chemicalbook.com

Research Findings on Isomer Hydrogenation

The following table details the experimental parameters for the catalytic hydrogenation of the closely related isomer, 3-fluoro-4-nitrophenol, which serves as a representative example of this chemical transformation. chemicalbook.com

| Substrate | Catalyst | Solvent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|---|

| 3-Fluoro-4-nitrophenol | 10% Palladium on Carbon | Ethanol / Tetrahydrofuran | Room Temperature, H₂ Atmosphere, 4.5 hours | 4-Amino-3-fluorophenol | 100% |

This reaction demonstrates a highly effective and clean method for the reduction of the nitro group, yielding the corresponding aminophenol with excellent results. chemicalbook.com The principles and conditions of this synthesis are directly applicable to the hydrogenation of this compound.

Biological Activity and Medicinal Chemistry Research

Role as a Pharmaceutical Intermediate

4-Fluoro-3-nitrophenol is a key intermediate in the synthesis of numerous pharmaceutical compounds. Its reactive nature allows for its incorporation into a wide array of molecular scaffolds, leading to the development of new drugs targeting a spectrum of diseases.

The compound has proven instrumental in the synthesis of novel anti-cancer agents. Researchers have utilized this compound as a precursor for various compounds with demonstrated or potential anti-tumor activities.

One significant application is in the synthesis of c-Abl tyrosine kinase inhibitors. google.com These inhibitors are designed to target the c-Abl protein, which is implicated in the progression of certain cancers. A patent for these inhibitors describes a synthesis process where this compound is a starting material for creating a key intermediate, l-Fluoro-2-nitro-4-(2,2,2-trifluoroethoxy)benzene. google.com

Furthermore, this phenol (B47542) derivative is used in creating benzimidazole-based molecules. For instance, it is a reactant in the synthesis of intermediates for benzimidazol-2-amines, which are being investigated as inhibitors of isocitrate dehydrogenase 1 (IDH1), a recognized target in cancer therapy. google.com It is also employed in the synthesis of benzo researchgate.netmdpi.comthiazolo[2,3-c] researchgate.nettriazole derivatives, a class of heterocyclic compounds that have been evaluated for their anticancer properties. researchgate.netmdpi.comscribd.commdpi-res.com

Table 1: Examples of Anti-Cancer Research Involving this compound

| Target Drug Class/Molecule | Role of this compound | Therapeutic Target | Reference |

| c-Abl Tyrosine Kinase Inhibitors | Starting material for a key synthetic intermediate. | c-Abl Kinase | google.com |

| Benzimidazol-2-amines | Precursor for IDH1 inhibitors. | Isocitrate Dehydrogenase 1 (IDH1) | google.com |

| Benzo researchgate.netmdpi.comthiazolo[2,3-c] researchgate.nettriazoles | Intermediate in the synthesis of the heterocyclic core. | General Antitumor | researchgate.netmdpi.com |

This compound is an important building block in the creation of novel anti-inflammatory agents. Its structure is incorporated into larger molecules designed to modulate biological pathways associated with inflammation.

Research into multi-target drugs for neurodegenerative conditions like Alzheimer's disease has utilized this compound. It serves as a starting material in the synthesis of dual-acting molecules that combine cannabinoid receptor 2 (CB2) agonist activity with butyrylcholinesterase inhibition, which can produce anti-inflammatory effects. nih.govacs.org Additionally, certain benzo researchgate.netmdpi.comthiazolo[2,3-c] researchgate.nettriazole derivatives, synthesized using this compound, have shown anti-inflammatory activity. mdpi.commdpi-res.com

The utility of this compound extends to the development of antiparasitic drugs. Patent literature for c-Abl tyrosine kinase inhibitors, which are synthesized from this phenol derivative, indicates their potential application as antiprotozoal and antimalarial agents. google.com This suggests that the molecular scaffolds derived from this compound are being explored for their efficacy against parasitic infections.

Research has identified this compound as a valuable intermediate in the synthesis of analgesic compounds. The structural motifs derived from this precursor are being investigated for their potential to alleviate pain.

Antimicrobial Activity Studies

The compound is a recognized precursor in the development of new antimicrobial drugs, particularly fluorinated antibiotics. volsenchem.com The introduction of the fluoro-nitrophenyl moiety into various molecular structures is a strategy being explored to enhance antibacterial efficacy.

Derivatives of this compound have demonstrated notable antibacterial properties. For example, research has shown that derivatives can be effective against specific bacterial strains.

One study highlighted the antitubercular potential of a this compound derivative, which exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against both drug-sensitive and rifampicin-resistant strains of Mycobacterium tuberculosis. Another derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, showed activity against Klebsiella pneumoniae. Furthermore, the reduction of this compound yields 3-Amino-4-fluorophenol, an intermediate used in the synthesis of the anti-tuberculosis agent OPC-167832.

Table 2: Antibacterial Activity of this compound Derivatives

| Derivative/Related Compound | Target Organism | Activity/MIC | Reference |

| Unspecified Derivative | Mycobacterium tuberculosis | 4 µg/mL | |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 µg/mL | |

| OPC-167832 (synthesized from a derivative) | Mycobacterium tuberculosis | Anti-tuberculosis agent |

Antiviral Effects (e.g., HIV, influenza)

While direct studies on the antiviral properties of this compound are not extensively documented, the broader class of 2-phenoxy-N-phenylacetamide derivatives, which can be synthesized from this precursor, has been recognized for its potential antiviral effects. Research into this class of compounds suggests that the core structure is a promising scaffold for the development of new antiviral agents. Further investigation is warranted to specifically elucidate the antiviral spectrum and efficacy of this compound-based compounds against viruses such as HIV and influenza.

Antitubercular Potency against Mycobacterium tuberculosis

A significant area of investigation for this compound derivatives has been in the field of antitubercular drug discovery. A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives has been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. mdpi.com

The research revealed that many of these novel derivatives exhibit moderate to potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 µg/mL. mdpi.com Notably, the compound 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide proved to be the most potent in the series. It displayed an MIC of 4 µg/mL against the drug-sensitive H37Rv strain and, importantly, maintained this potency against a rifampin-resistant strain of M. tuberculosis. mdpi.com Further testing showed it had moderate activity against an isoniazid-resistant strain with an MIC of 32 µg/mL. researchgate.net

These findings highlight the potential of the 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide scaffold as a basis for developing new and affordable drugs to combat tuberculosis, including multidrug-resistant strains. mdpi.com

Table 1: Antitubercular Activity of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives against M. tuberculosis H37Rv

| Compound | Substituent on N-phenyl ring | MIC (µg/mL) |

|---|---|---|

| 3m | 2-NO2 | 4 |

| 3n | 3-NO2 | 64 |

| 3o | 4-NO2 | >64 |

| 3k | 2-Cl | 8 |

| 3l | 4-Cl | 16 |

| 3j | 2-F | 16 |

| 3a | H | 32 |

Data sourced from Molecules 2012, 17, 2249-2261. mdpi.comresearchgate.net

Inhibition of Salmonella Biofilms

The formation of biofilms by Salmonella species is a significant factor in their persistence and resistance to antimicrobial agents. While there is extensive research into compounds that can inhibit Salmonella biofilm formation, such as brominated furanones and adenosine (B11128) mimetics, there is currently a lack of specific studies on the effects of this compound derivatives in this area. nih.gov The potential of this class of compounds to interfere with bacterial biofilm development remains an open area for future investigation.

Enzyme Inhibition Mechanisms

The interaction of small molecules with enzymes is a cornerstone of pharmacology. Derivatives of nitrophenols are known to interact with various enzyme systems, with the potential for inhibitory activity.

Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2)

The cytochrome P450 (CYP) family of enzymes is central to drug metabolism. The inhibition of these enzymes can lead to significant drug-drug interactions. p-Nitrophenol is a known substrate and inhibitor of several CYP isoenzymes, particularly CYP2E1. nih.govnih.govresearchgate.net The hydroxylation of p-nitrophenol is a common method used to probe the activity of CYP2E1. nih.gov

Structure-Activity Relationship (SAR) Investigations

Understanding how the chemical structure of a molecule influences its biological activity is crucial for rational drug design.

Impact of Substituent Positions on Biological Activity

Structure-activity relationship (SAR) studies on the 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide series of antitubercular agents have provided valuable insights. The nature and position of substituents on the N-phenyl ring were found to significantly impact the antimycobacterial potency. researchgate.net

The most potent compound in the series featured a nitro group at the ortho-position (2-position) of the N-phenyl ring. mdpi.com In contrast, moving the nitro group to the meta-position (3-position) resulted in a dramatic decrease in activity, with the MIC value increasing to 64 µg/mL. researchgate.net When the nitro group was placed at the para-position (4-position), the activity was lost. researchgate.net This demonstrates a strict positional requirement for the electron-withdrawing nitro group on this part of the molecule.

Similarly, halogen substituents also influenced activity. A chloro or fluoro group at the ortho- or para-position resulted in compounds with good to moderate activity. mdpi.com These SAR findings underscore the importance of the electronic and steric properties of the substituents and their precise location on the scaffold for achieving potent biological activity.

Modifications for Enhanced Biological Activity

Structural modifications of the this compound scaffold are a key strategy for enhancing its biological efficacy. The presence and position of the fluorine atom and the nitro group are critical to its binding affinity and specificity with molecular targets. Research has shown that these modifications can lead to derivatives with potent antimicrobial properties.

A notable example is the synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide from 4-fluoro-3-nitroaniline (B182485). The introduction of a chloroacetyl group to the core structure was found to significantly boost its antibacterial potency. mdpi.comnih.gov Specifically, the chloro-derivative demonstrated superior activity against Klebsiella pneumoniae compared to its non-chlorinated counterpart, N-(4-fluoro-3-nitrophenyl)acetamide. mdpi.com This highlights that the addition of a chlorine atom is crucial for the enhanced biological activity of the molecule. nih.gov

Derivatives with Specific Biological Activities

The versatility of the this compound framework allows for the creation of diverse derivatives with specific and potent biological actions, including antibacterial and antitubercular activities.

Derivatives of N-(4-fluoro-3-nitrophenyl)acetamide have been investigated for their antibacterial capabilities. In a comparative study, N-(4-fluoro-3-nitrophenyl)acetamide (A1) and its chlorinated version, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2), were synthesized and tested against Klebsiella pneumoniae. mdpi.com